1-(1-Benzofuran-2-carbonyl)piperazine
CAS No.: 41717-31-1
Cat. No.: VC8363952
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41717-31-1 |
|---|---|
| Molecular Formula | C13H14N2O2 |
| Molecular Weight | 230.26 g/mol |
| IUPAC Name | 1-benzofuran-2-yl(piperazin-1-yl)methanone |
| Standard InChI | InChI=1S/C13H14N2O2/c16-13(15-7-5-14-6-8-15)12-9-10-3-1-2-4-11(10)17-12/h1-4,9,14H,5-8H2 |
| Standard InChI Key | WJVXIKZHQABTJB-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)C(=O)C2=CC3=CC=CC=C3O2 |
| Canonical SMILES | C1CN(CCN1)C(=O)C2=CC3=CC=CC=C3O2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-(1-Benzofuran-2-carbonyl)piperazine features a benzofuran ring (a fused benzene and furan system) linked via a carbonyl group to a piperazine moiety. The IUPAC name, 1-benzofuran-2-yl(piperazin-1-yl)methanone, reflects this arrangement . Key structural descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 230.26 g/mol |
| SMILES | C1CN(CCN1)C(=O)C2=CC3=CC=CC=C3O2 |
| InChIKey | WJVXIKZHQABTJB-UHFFFAOYSA-N |
The planar benzofuran system enables π-π interactions, while the piperazine group provides conformational flexibility and hydrogen-bonding capacity .
Synthesis and Industrial Availability
Synthetic Routes
The most common synthesis involves reacting benzofuran-2-carbonyl chloride with piperazine under anhydrous conditions :
This reaction typically proceeds in dichloromethane or THF with triethylamine as a base, yielding purities >95% after recrystallization . Alternative methods include coupling benzofuran-2-carboxylic acid with piperazine via carbodiimide-mediated activation .
| Parameter | Typical Value |
|---|---|
| Purity (HPLC) | ≥98% |
| Storage Conditions | 2–8°C, desiccated |
| Packaging | Amber glass vials |
Prices range from $50–$200 per gram, depending on scale and purity .
Pharmacological Applications and Mechanisms
Anti-Inflammatory Activity
In LPS-stimulated RAW-264.7 macrophages, benzofuran-piperazine hybrids inhibit nitric oxide (NO) production, a key inflammatory mediator. Derivative 16 (structurally analogous to 1-(1-benzofuran-2-carbonyl)piperazine) demonstrated an of 5.28 μM for NO suppression, outperforming reference compounds . Mechanistically, this involves downregulating iNOS and COX-2 expression via NF-κB pathway inhibition .
Neuropharmacological Prospects
Though direct evidence is limited, structural analogs of 1-(1-benzofuran-2-carbonyl)piperazine modulate serotonin and dopamine receptors, suggesting potential applications in neurological disorders.
| Hazard Statement | Risk Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Protective Measures
Recommended precautions include:
-
Use of nitrile gloves and safety goggles
-
Handling in a fume hood with local exhaust ventilation
-
Storage away from oxidizers and strong acids
First-aid measures for exposure involve rinsing skin/eyes with water and seeking medical attention for ingestion.
Recent Advances and Future Directions
Hybrid Drug Development
Recent studies (2016–2025) focus on conjugating 1-(1-benzofuran-2-carbonyl)piperazine with chalcones, quinazolines, or metal complexes to enhance bioavailability and target specificity . For instance, platinum(II) hybrids show 10-fold increased cytotoxicity compared to cisplatin in glioblastoma models .
Computational Modeling
Molecular docking simulations predict strong binding affinity ( nM) between benzofuran-piperazine derivatives and the EGFR kinase domain, guiding rational drug design .
Regulatory Status
As of 2025, no FDA-approved drugs contain this compound, though it remains a key intermediate in preclinical trials for inflammatory and oncological indications .
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